molecular formula C18H19N3O4 B15025159 3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine

3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine

Cat. No.: B15025159
M. Wt: 341.4 g/mol
InChI Key: JQQIHYMLSQZHAW-UHFFFAOYSA-N
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Description

3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine is a complex organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring. The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to control reaction parameters precisely. The choice of solvents, catalysts, and purification techniques is critical to achieving efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine involves its interaction with various molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine is unique due to its combination of the oxadiazole ring and the ethoxy-methylpyridine moiety, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(2-ethoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C18H19N3O4/c1-5-24-18-13(8-6-11(2)19-18)16-20-17(25-21-16)12-7-9-14(22-3)15(10-12)23-4/h6-10H,5H2,1-4H3

InChI Key

JQQIHYMLSQZHAW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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